molecular formula C9H17NO B1390003 3-(Allyloxymethyl)piperidine CAS No. 946665-36-7

3-(Allyloxymethyl)piperidine

Cat. No. B1390003
M. Wt: 155.24 g/mol
InChI Key: KZEIVYJKLWDSDP-UHFFFAOYSA-N
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Description

“3-(Allyloxymethyl)piperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The molecular formula of “3-(Allyloxymethyl)piperidine” is C9H17NO .


Synthesis Analysis

The synthesis of piperidine derivatives has been widely studied . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . Another method involves the condensation reaction of 2-hydroxymethylpiperidine (2-HMP) with aldehydes under mild conditions .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Rigorous FC analysis revealed the precise structure of a cationic Chair-Ax-like conformer induced by removal of an electron from the lone-pair sp3 orbital of the nitrogen atom in piperidine .


Chemical Reactions Analysis

Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes . Intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(prop-2-enoxymethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-6-11-8-9-4-3-5-10-7-9/h2,9-10H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEIVYJKLWDSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663006
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allyloxymethyl)piperidine

CAS RN

946665-36-7
Record name 3-{[(Prop-2-en-1-yl)oxy]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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